1-[4-[2-(Tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one
Description
1-[4-[2-(Tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is a complex organic compound that features a combination of tetrazole, piperazine, and thiazole moieties
Properties
IUPAC Name |
1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c21-12(2-1-11-8-23-10-14-11)18-3-5-19(6-4-18)13(22)7-20-9-15-16-17-20/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSQBLIOHNQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CSC=N2)C(=O)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(Tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one typically involves multiple steps:
Formation of Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of nitriles with sodium azide under acidic conditions.
Acetylation: The tetrazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Piperazine Introduction: The acetylated tetrazole is reacted with piperazine in the presence of a base such as triethylamine.
Thiazole Incorporation: The final step involves the coupling of the piperazine derivative with a thiazole-containing compound, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(Tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine or thiazole derivatives.
Scientific Research Applications
1-[4-[2-(Tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of bioactive moieties like tetrazole and thiazole.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-[4-[2-(Tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one exerts its effects involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Pathways Involved: Common pathways include those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one: Similar structure but with a hydroxyethyl group instead of a tetrazole.
1-[4-(2-Methylthioacetyl)piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one: Contains a methylthioacetyl group instead of a tetrazole.
Uniqueness
1-[4-[2-(Tetrazol-1-yl)acetyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is unique due to the presence of the tetrazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
